cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
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Overview
Description
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate: is a complex organic compound that belongs to the class of furo[3,4-c]pyrroles This compound is characterized by its unique structure, which includes a furo[3,4-c]pyrrole core with an aminomethyl group and a tert-butyl ester
Preparation Methods
The synthesis of cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the furo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step may involve the use of aminomethylating agents under specific reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet production demands .
Chemical Reactions Analysis
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound can be used in the study of biological processes and pathways. It may serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the furo[3,4-c]pyrrole core may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can be compared with other similar compounds, such as:
cis-5-tert-Butyl 3a-methyl tetrahydro-1H-furo[3,4-c]pyrrole-3a,5(3H)-dicarboxylate: This compound has a similar furo[3,4-c]pyrrole core but differs in the substituents attached to the core.
tert-Butyl 3-(aminomethyl)phenylcarbamate: This compound contains an aminomethyl group and a tert-butyl ester but has a different core structure.
Cis-3a-aminomethyl-tetrahydro-furo[3,4-c]pyrrole-5-carboxylic acid tert-butyl ester: This compound is closely related and may have similar properties and applications .
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (3aR,6aR)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-4-9-5-16-8-12(9,6-13)7-14/h9H,4-8,13H2,1-3H3/t9-,12+/m1/s1 |
InChI Key |
OQERNDOJQQSAJJ-SKDRFNHKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@]2(C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)CN |
Origin of Product |
United States |
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